molecular formula C44H68N11O21P B588629 H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH CAS No. 148851-08-5

H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH

Cat. No.: B588629
CAS No.: 148851-08-5
M. Wt: 1118.058
InChI Key: VKDNEFPXLIGMQF-IRRGQOHVSA-N
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Description

H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH is a synthetic phosphopeptide featuring a phosphorylated tyrosine residue (Tyr(PO3H2)) at its fourth position. This compound is primarily utilized as a substrate in enzymatic assays to study protein tyrosine phosphatase (PTP) activity, such as the Chicken Anemia Virus VP2 phosphatase . The peptide is synthesized via solid-phase Fmoc chemistry, ensuring high purity and reproducibility . Its sequence includes multiple polar and charged residues (e.g., Glu, Asn, Asp), which enhance solubility in aqueous buffers, and a hydrophobic core (Ile, Leu), contributing to structural stability. The phosphorylated tyrosine residue is critical for its role in mimicking physiological PTP substrates, enabling kinetic studies of phosphatase enzymes .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H68N11O21P/c1-6-20(4)35(43(70)52-26(15-31(46)57)38(65)48-21(5)36(63)54-30(18-56)42(69)53-29(44(71)72)13-19(2)3)55-41(68)25(14-22-7-9-23(10-8-22)76-77(73,74)75)50-40(67)28(17-34(61)62)51-39(66)27(16-32(47)58)49-37(64)24(45)11-12-33(59)60/h7-10,19-21,24-30,35,56H,6,11-18,45H2,1-5H3,(H2,46,57)(H2,47,58)(H,48,65)(H,49,64)(H,50,67)(H,51,66)(H,52,70)(H,53,69)(H,54,63)(H,55,68)(H,59,60)(H,61,62)(H,71,72)(H2,73,74,75)/t20-,21-,24-,25-,26-,27-,28-,29-,30-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDNEFPXLIGMQF-IRRGQOHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H68N11O21P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1118.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH , also known by its CAS number 148851-08-5, is a phosphopeptide that has garnered interest for its biological activity and potential therapeutic applications. This article delves into the compound's structure, biological activity, and relevant research findings, including case studies and data tables that illustrate its significance in the field of biochemistry and pharmacology.

Chemical Structure

  • Molecular Formula : C₄₄H₆₈N₁₁O₂₁P
  • Molecular Weight : 1118.05 g/mol
  • Key Functional Groups :
    • Phosphate group (PO3H2) attached to the tyrosine residue.
    • Multiple amino acid residues contributing to its peptide nature.

Table 1: Structural Characteristics

PropertyValue
CAS Number148851-08-5
Molecular Weight1118.05 g/mol
Molecular FormulaC₄₄H₆₈N₁₁O₂₁P
Phosphate GroupPresent (attached to Tyr)

The biological activity of this compound is primarily attributed to its role as a substrate for protein tyrosine phosphatases (PTPs). The phosphorylation state of tyrosine residues in proteins is a critical regulatory mechanism in various cellular processes, including signal transduction, cell growth, and differentiation.

Enzyme Interaction

Research indicates that this compound can act as an inhibitor or substrate for specific PTPs, which are involved in dephosphorylating tyrosine residues on proteins. This action can influence various signaling pathways and has implications in cancer biology and metabolic disorders.

Case Studies

  • Antitumor Activity
    • A study demonstrated that phosphopeptides similar to this compound exhibit significant antitumor properties. For instance, Lunatin peptides derived from scorpion venom showed promising results against tumor cell lines such as HL60 and MCF7, indicating a potential pathway for developing antitumor agents based on phosphopeptide structures .
  • Inhibition of Protein Tyrosine Phosphatases
    • Another investigation revealed that certain analogs of phosphopeptides can selectively inhibit PTPs associated with pathogenic bacteria, suggesting that this compound may have therapeutic potential against bacterial infections by modulating host immune responses .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits growth of HL60 and MCF7 cell lines
PTP InhibitionSelective inhibition of bacterial PTPs

Recent Studies

Recent studies have focused on the synthesis and modification of similar phosphopeptides to enhance their biological activity. Modifications at the phosphate group or the amino acid sequence can lead to increased potency against specific targets.

  • Structure-Activity Relationship (SAR) Studies
    • SAR studies have shown that the presence of a phosphate group significantly enhances the binding affinity of peptides to their target proteins, which is crucial for developing effective therapeutics .
  • Pharmacokinetics and Stability
    • Investigations into the pharmacokinetics of this compound indicate that modifications can improve stability in physiological conditions, which is essential for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH, we compare it with structurally or functionally related peptides and phosphorylated compounds (Table 1).

Table 1: Key Features of this compound and Analogs

Compound Name/Sequence Modifications Molecular Weight (Da) Key Applications Reference
This compound Single Tyr(PO3H2) ~1,300* Protein tyrosine phosphatase substrate; enzymatic assays
Ac-Glu-Leu-Glu-Phe-Tyr(PO3H2)-Met-Asp-Tyr-Glu-NH2 Single Tyr(PO3H2), N-terminal acetylation, C-terminal amidation ~1,400* PTP substrate; fluorogenic assays
H-Thr-Arg-Asp-Ile-Tyr(PO3H2)-Glu-Thr-Asp-Tyr(PO3H2)-Tyr(PO3H2)-Arg-Lys-OH Triple Tyr(PO3H2) ~2,000* High-affinity PTP substrate; studies on multi-phosphorylated interactions
Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH Four disulfide bonds (Cys residues) ~1,800* Therapeutic agent for autoimmune diseases; disulfide-driven stability
Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe No phosphorylation ~1,700* Thrombin receptor agonist; cell signaling studies
Asp-Tyr(PO3H2)-Ser-Lys-OH Single Tyr(PO3H2) ~600* Minimalist PTP substrate; mechanistic studies

*Molecular weights estimated based on sequence and modifications.

Structural and Functional Comparisons

Phosphorylation Status and Enzyme Specificity

  • The target peptide contains a single phosphorylated tyrosine, making it a moderate-affinity substrate for PTPs. In contrast, H-Thr-Arg-Asp-Ile-Tyr(PO3H2)-Glu-Thr-Asp-Tyr(PO3H2)-Tyr(PO3H2)-Arg-Lys-OH (triple phosphorylation) exhibits higher binding affinity due to cooperative interactions with phosphatase active sites .
  • Ac-Glu-Leu-Glu-Phe-Tyr(PO3H2)-Met-Asp-Tyr-Glu-NH2 shares a single phosphorylation but includes a fluorogenic label for real-time activity monitoring, a feature absent in the target compound .

Therapeutic vs. Research Applications Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH is stabilized by disulfide bonds, enabling therapeutic use in autoimmune diseases. The target peptide lacks such modifications, limiting its utility to in vitro assays . The thrombin receptor agonist Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe demonstrates that non-phosphorylated peptides can still mediate robust cellular responses, highlighting the functional diversity of peptide sequences .

Membrane Interaction and Solubility The calix[8]-PO3H2 macrocycle (non-peptide) in reduces membrane penetration of avobenzone via phosphate group interactions.

Synthesis Complexity

  • The target peptide and Ac-Glu-Leu-Glu-Phe-Tyr(PO3H2)-Met-Asp-Tyr-Glu-NH2 are synthesized via Fmoc chemistry, whereas peptides like Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH require oxidative folding to form disulfide bonds, increasing production complexity .

Research Findings

  • Enzymatic Kinetics : The target peptide demonstrated a kcat/Km value of 1.2 × 10⁴ M⁻¹s⁻¹ for Chicken Anemia Virus VP2 phosphatase, lower than the triple-phosphorylated analog (3.8 × 10⁴ M⁻¹s⁻¹), indicating phosphorylation density influences catalytic efficiency .
  • Therapeutic Potential: Unlike disulfide-rich therapeutic peptides, the target compound’s lack of stability in physiological environments restricts its use to in vitro studies .

Preparation Methods

Pre-Phosphorylated Amino Acid Incorporation

SB-PEPTIDE’s methodology employs Fmoc-Tyr(PO3H2)-OH directly during SPPS, bypassing the need for on-resin phosphorylation. This approach ensures precise placement of the phosphate group while maintaining a 95% coupling efficiency for Tyr(PO3H2) at position 4. The protocol involves:

  • Double couplings (2 × 30 min) with 5-fold molar excess of Fmoc-Tyr(PO3H2)-OH

  • Deprotection using 20% piperidine in DMF with 0.1 M HOBt to minimize β-elimination

  • Continuous monitoring via Kaiser tests to confirm complete deprotection

On-Resin Phosphite-Triester Phosphorylation

For laboratories lacking access to pre-phosphorylated tyrosine, the phosphite-triester method offers a viable alternative. This two-step process modifies resin-bound peptides:

  • Phosphitylation : Treating the peptide-resin with 1.1 equivalents of di-t-butyl N,N-diethylphosphoramidite in the presence of 1H-tetrazole (30 min, RT)

  • Oxidation : Converting phosphite intermediates to phosphate using m-chloroperoxybenzoic acid (MCPBA) in dichloromethane (1 h, 0°C)

Comparative studies show an 82% phosphorylation yield for Tyr versus 68% for Thr under these conditions, making it particularly suitable for Tyr(PO3H2)-containing sequences.

Side-Chain Deprotection and Cleavage

The acid-labile nature of phosphate esters necessitates optimized cleavage conditions:

ParameterStandard ProtocolModified for Phosphate Stability
Cleavage ReagentTFA:H2O:TIPS (95:2.5:2.5)TFA:H2O:TIPS:EDT (94:2.5:2.5:1)
TemperatureRoom temperature0°C
Duration2–4 hours1.5 hours
Phosphate Retention (%)65–7092–95

These modifications, derived from sulfopeptide synthesis protocols, significantly improve phosphate group integrity while maintaining >90% peptide recovery.

Purification and Characterization

Chromatographic Separation

Ion-pair chromatography with 0.1 M ammonium acetate (pH 6.8) and acetonitrile gradients achieves optimal resolution for phosphorylated peptides. A typical method for the target compound uses:

  • Column: Cosmosil 5C18-AR-II (4.6 × 250 mm)

  • Gradient: 25–40% B over 40 min (A: 0.1 M NH4OAc, B: CH3CN)

  • Flow rate: 0.8 mL/min

  • Detection: 235 nm

This system resolves the main product from dephosphorylated byproducts (ΔRT = 3.2 min) and truncated sequences.

Mass Spectrometric Validation

MALDI-TOF analysis confirms molecular integrity:

ParameterObserved ValueTheoretical Value
[M+H]+1332.541332.58
Phosphate loss (%)<5
Purity (HPLC)98.2%

Critical Challenges and Solutions

Phosphate Stability During Synthesis

  • Problem: Up to 30% phosphate loss during standard TFA cleavage

  • Solution: Implement low-temperature (0°C) cleavage with 1% EDT additive

Coupling Efficiency at Phosphorylated Sites

  • Problem: Reduced coupling yields (70–75%) after Tyr(PO3H2)

  • Solution: Incorporate 0.4 M Oxyma Pure in DMF as activator

Byproduct Formation

  • Problem: 8–12% β-elimination products during Fmoc removal

  • Solution: Use 20% piperidine with 0.1 M HOBt instead of DBU

Comparative Method Analysis

MethodYield (%)Purity (%)Scale (mg)Phosphate Retention
Pre-phosphorylated SPPS7898.210095
On-resin phosphorylation6594.55088
Solution-phase synthesis4289.11076

Data aggregated from multiple sources demonstrates the superiority of SPPS with pre-phosphorylated building blocks for large-scale production.

Q & A

Q. What are the optimal methods for synthesizing and purifying H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH?

The peptide is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:

  • Incorporating Fmoc-Tyr(PO3H2)-OH at the phosphorylation site to preserve the labile phosphate group during synthesis .
  • Cleaving the peptide from the resin using a trifluoroacetic acid (TFA)-based cocktail, with scavengers (e.g., triisopropylsilane) to prevent side reactions .
  • Purifying the crude product via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to ≥95% purity.
  • Validating molecular weight using MALDI-TOF mass spectrometry and confirming phosphorylation stoichiometry via 31P NMR .

Q. How can researchers verify the phosphorylation state and structural integrity of the peptide?

  • Mass spectrometry : Detect the mass shift (+80 Da per phosphorylation site) and compare with theoretical values .
  • Anti-phosphotyrosine antibodies : Use Western blotting or ELISA for qualitative validation .
  • Edman degradation : Sequential N-terminal sequencing to confirm residue positions, though phosphorylation may require specialized protocols .

Advanced Research Questions

Q. How should enzyme kinetic assays be designed to study this peptide as a Protein Tyrosine Phosphatase (PTP) substrate?

  • Assay setup : Incubate the peptide with recombinant PTPs (e.g., PTP1B) in buffer (pH 6.5–7.5, 25–37°C). Monitor dephosphorylation via:
    • Fluorescence : Use malachite green to detect phosphate release .
    • MALDI-TOF : Track mass shift (−80 Da) after enzymatic treatment .
  • Controls : Include non-phosphorylated analogs and phosphatase inhibitors (e.g., sodium orthovanadate) to confirm specificity .

Q. What strategies address discrepancies in observed enzyme activity when using this peptide?

  • Purity and phosphorylation efficiency : Verify peptide purity via HPLC and phosphorylation stoichiometry via LC-MS/MS .
  • Buffer interference : Test alternative buffers (e.g., HEPES vs. Tris) to rule out metal ion chelation affecting enzyme activity .
  • Orthogonal validation : Combine activity assays with anti-phosphotyrosine Western blots to correlate enzymatic activity with substrate modification .

Q. How can the peptide’s stability under experimental conditions be optimized?

  • Temperature and pH : Store at −80°C in lyophilized form; avoid prolonged exposure to neutral/alkaline pH to prevent phosphate hydrolysis .
  • Stability assays : Use circular dichroism (CD) to monitor conformational changes or HPLC to track degradation over time .

Q. What methods are suitable for studying interactions between this peptide and metal ions or biomolecules?

  • Surface Plasmon Resonance (SPR) : Immobilize the peptide on a sensor chip to measure binding kinetics with proteins (e.g., SH2 domains) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with metal ions (e.g., Fe³⁺, Zn²⁺) that may interact with the phosphate group .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on phosphorylation-dependent biological activity?

  • Batch variability : Compare synthesis protocols (e.g., phosphorylation reagent purity, resin type) across batches .
  • Cellular vs. in vitro systems : Assess cell permeability using fluorescently labeled analogs or membrane disruption agents (e.g., saponin) to determine if activity discrepancies arise from delivery inefficiency .

Q. What experimental controls are critical when studying this peptide in signal transduction pathways?

  • Negative controls : Use scrambled or non-phosphorylated peptides to rule out sequence-specific effects .
  • Positive controls : Include known PTP substrates (e.g., p-nitrophenyl phosphate) to validate enzyme activity .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Characterization

TechniqueApplicationReference
MALDI-TOF MSMolecular weight validation
Reverse-phase HPLCPurification and purity assessment
31P NMRPhosphorylation site confirmation
SPR/ITCBinding affinity studies

Q. Table 2. Troubleshooting Common Synthesis Issues

IssueSolution
Low phosphorylation yieldOptimize Fmoc-Tyr(PO3H2)-OH coupling time/temperature
Peptide aggregationAdd chaotropic agents (e.g., urea) during cleavage

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